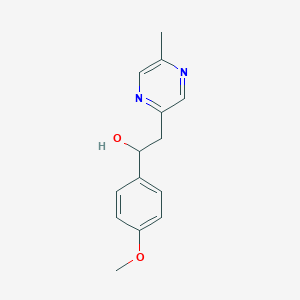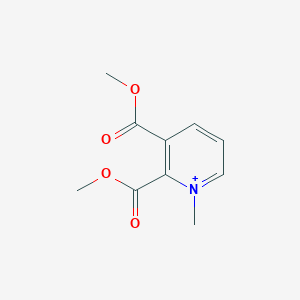
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of two chlorine atoms, a methoxy group, and a benzonitrile moiety. This compound is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile typically involves the reaction of 2,4-dichlorophenol with 2-methoxybenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Employed as a herbicide in agricultural practices to control broadleaf weeds.
Wirkmechanismus
The herbicidal activity of 4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is primarily due to its ability to mimic natural plant hormones known as auxins. When absorbed by plants, the compound disrupts normal growth processes by inducing uncontrolled cell division and elongation, leading to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacks the methoxy and nitrile groups.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with a similar mode of action but different substituents on the aromatic ring.
Uniqueness
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity compared to other phenoxy herbicides. These functional groups also influence its herbicidal activity and environmental behavior.
Eigenschaften
CAS-Nummer |
68534-31-6 |
|---|---|
Molekularformel |
C14H9Cl2NO2 |
Molekulargewicht |
294.1 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-2-methoxybenzonitrile |
InChI |
InChI=1S/C14H9Cl2NO2/c1-18-14-7-11(4-2-9(14)8-17)19-13-5-3-10(15)6-12(13)16/h2-7H,1H3 |
InChI-Schlüssel |
NHGCPZWOLDNFEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


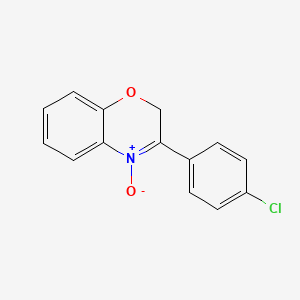

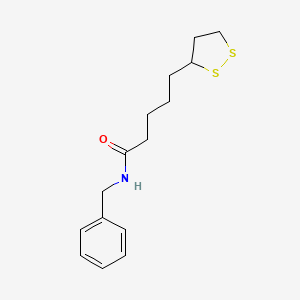

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)

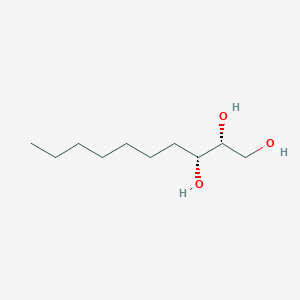
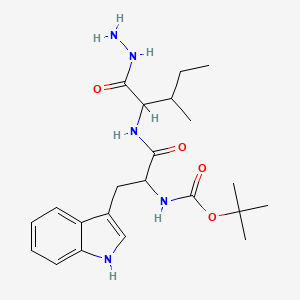

![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)
